molecular formula C13H15N3O4S B11314017 N-(2,6-dimethylphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

N-(2,6-dimethylphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B11314017
M. Wt: 309.34 g/mol
InChI Key: ICRIFQNXEXYQLK-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a tetrahydropyrimidine ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 2,6-dimethylaniline with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like nitric acid or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(2,6-dimethylphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may be investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The tetrahydropyrimidine ring may also play a role in binding to biological molecules, affecting various pathways and processes within cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its combination of a sulfonamide group and a tetrahydropyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C13H15N3O4S/c1-7-5-4-6-8(2)10(7)16-21(19,20)11-9(3)14-13(18)15-12(11)17/h4-6,16H,1-3H3,(H2,14,15,17,18)

InChI Key

ICRIFQNXEXYQLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(NC(=O)NC2=O)C

Origin of Product

United States

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